molecular formula C14H9BrFN B13208989 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile

Cat. No.: B13208989
M. Wt: 290.13 g/mol
InChI Key: JRCQMJLJTNLTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is an organic compound with the molecular formula C14H9BrFN. It is characterized by the presence of a bromo and fluoro substituent on a biphenyl acetonitrile structure. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Cross-Coupling: Palladium catalysts and organoboron compounds are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Biphenyl carboxylic acids.

    Reduction: Biphenyl amines.

    Cross-Coupling: Complex biphenyl derivatives.

Scientific Research Applications

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile involves its interaction with molecular targets through its bromo and fluoro substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-fluorophenyl)acetonitrile
  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 2-(2-Bromo-4,5-dimethoxyphenyl)acetonitrile
  • 2-(2-Bromo-4-chlorophenyl)acetonitrile
  • 2-Bromobenzyl cyanide

Uniqueness

2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H9BrFN

Molecular Weight

290.13 g/mol

IUPAC Name

2-[4-(2-bromo-6-fluorophenyl)phenyl]acetonitrile

InChI

InChI=1S/C14H9BrFN/c15-12-2-1-3-13(16)14(12)11-6-4-10(5-7-11)8-9-17/h1-7H,8H2

InChI Key

JRCQMJLJTNLTGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)CC#N)F

Origin of Product

United States

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